Product packaging for 2,5-Diethyl-4-methylthiazole(Cat. No.:CAS No. 41981-71-9)

2,5-Diethyl-4-methylthiazole

Cat. No.: B15178783
CAS No.: 41981-71-9
M. Wt: 155.26 g/mol
InChI Key: AEVBKBWVXISVBJ-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocycles in Chemical Science

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. wikipedia.org This unique structure imparts a range of notable properties, including aromaticity, which contributes to its stability. numberanalytics.comnih.gov The thiazole ring is a fundamental component in numerous natural and synthetic compounds, highlighting its importance in medicinal chemistry. nih.goveurekaselect.com

The chemistry of thiazoles is rich and varied. They can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, allowing for the synthesis of a wide array of derivatives. pharmaguideline.comchemicalbook.com The reactivity of the thiazole ring is influenced by the presence of the sulfur and nitrogen atoms, with the C2 position being particularly susceptible to nucleophilic attack and the C5 position being the preferred site for electrophilic attack. pharmaguideline.comchemicalbook.com The pioneering work of chemists like Hantzsch and Hofmann laid the foundation for the steady development of thiazole chemistry. nih.gov

Significance of Substituted Thiazoles in Scientific Inquiry

The modification of the thiazole ring with various substituents has been a major focus for researchers, leading to the discovery of compounds with a broad spectrum of biological activities. nih.govglobalresearchonline.net These substituted thiazoles have shown potential in numerous therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents. isca.mewisdomlib.orgtandfonline.com The specific nature and position of the substituents on the thiazole ring play a crucial role in determining the compound's biological properties. tandfonline.com For instance, substitutions at the 2 and 4 positions are common in many biologically active thiazole-containing compounds. tandfonline.com

The versatility of substituted thiazoles extends beyond medicinal chemistry. They are also utilized in various industrial applications, such as in the synthesis of dyes and as vulcanizing accelerators. nih.gov The ability to functionalize the thiazole ring allows for the fine-tuning of its properties, making it a valuable scaffold in the development of new materials and technologies. rsc.org

Historical Context and Preliminary Reports on 2,5-Diethyl-4-methylthiazole in Research Literature

The compound this compound is a specific example of a substituted thiazole. fda.gov It is classified as a 2,4,5-trisubstituted thiazole, meaning it has ethyl groups at positions 2 and 5, and a methyl group at position 4 of the thiazole ring. foodb.cahmdb.ca

Initial reports in the scientific literature primarily identify it as a flavoring agent, with a nutty and green taste profile. foodb.cahmdb.cathegoodscentscompany.com It has been detected in food items such as potatoes. foodb.cahmdb.ca While much of the early literature focuses on its organoleptic properties, its existence as a distinct chemical entity has been established, with its chemical formula identified as C₈H₁₃NS and a molecular weight of 155.26 g/mol . fda.gov Based on a literature review, very few articles have been published on this compound itself, suggesting it is a relatively understudied compound in terms of its broader chemical and biological activities. foodb.cahmdb.ca

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NS fda.gov
Molecular Weight 155.26 g/mol fda.gov
CAS Number 41981-71-9 chemicalbook.com
Description Green and nutty tasting compound foodb.cahmdb.ca
Classification 2,4,5-trisubstituted thiazole foodb.cahmdb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NS B15178783 2,5-Diethyl-4-methylthiazole CAS No. 41981-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41981-71-9

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2,5-diethyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3

InChI Key

AEVBKBWVXISVBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)CC)C

melting_point

87 °C

physical_description

Solid

Origin of Product

United States

Synthetic Methodologies for 2,5 Diethyl 4 Methylthiazole and Analogues

Traditional Synthetic Pathways to Thiazole (B1198619) Ring Systems

Hantzsch Thiazole Synthesis and its Adaptations for Alkyl-Substituted Thiazoles

The Hantzsch thiazole synthesis, first reported in the 19th century, remains a fundamental and widely employed method for constructing the thiazole core. researchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netyoutube.com For the synthesis of alkyl-substituted thiazoles like 2,5-diethyl-4-methylthiazole, this would involve the reaction of a corresponding α-haloketone with a thioamide.

The general mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, forming an intermediate. Subsequent cyclization through the nitrogen atom's attack on the carbonyl carbon, followed by dehydration, yields the thiazole ring. youtube.com The conditions for Hantzsch synthesis can be varied; for instance, conducting the reaction under acidic conditions can influence the regioselectivity, potentially leading to mixtures of isomers. rsc.org

Adaptations of the Hantzsch synthesis allow for the introduction of various substituents on the thiazole ring. By selecting the appropriate α-haloketone and thioamide, a diverse array of alkyl-substituted thiazoles can be prepared. For example, to synthesize this compound, one would theoretically react a 3-halo-4-hexanone with thioacetamide (B46855).

Condensation Reactions Involving α-Halocarbonyl Compounds and Thioamides or Thioureas

Expanding on the principles of the Hantzsch synthesis, the condensation of α-halocarbonyl compounds with thioamides or thioureas is a versatile strategy for thiazole synthesis. researchgate.netnih.gov This approach is not limited to simple thioamides; thioureas and their N-substituted derivatives can also be used, leading to the formation of 2-aminothiazoles or N-substituted 2-aminothiazoles. researchgate.netrsc.org

The reaction proceeds through a similar mechanism to the Hantzsch synthesis, involving nucleophilic attack, cyclization, and dehydration. The choice of reactants is crucial for determining the final product. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea (B124793) yields ethyl 2-amino-4-methylthiazole-5-carboxylate. tandfonline.com This highlights the utility of this method in creating functionalized thiazole rings.

Cyclization Strategies for Thiazole Core Formation

Beyond the classic Hantzsch reaction, other cyclization strategies have been developed for the formation of the thiazole core. These methods often involve the use of different starting materials and reaction conditions. For example, the Cook-Heilborn synthesis provides a route to 2-aminothiazole (B372263) derivatives from 2-aminonitriles. researchgate.net

Other cyclization methods include the reaction of propargylamine (B41283) with carbon disulfide in the presence of a palladium catalyst. researchgate.net Additionally, the reaction of dithiocarbamates with α-halocarbonyl compounds using water as a solvent offers a greener alternative for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com These diverse cyclization strategies underscore the flexibility and continuous development in the field of thiazole synthesis.

Advanced and Green Synthesis Approaches for Thiazole Derivatives

In recent years, there has been a significant shift towards developing more efficient, cost-effective, and environmentally friendly methods for synthesizing thiazole derivatives. These advanced approaches often focus on one-pot procedures and the use of catalysts to improve yields and reduce waste.

One-Pot Synthetic Procedures for Substituted Thiazoles

One-pot syntheses have emerged as a powerful strategy for the efficient construction of complex molecules from simple, commercially available starting materials. tandfonline.comresearchgate.net These procedures combine multiple reaction steps into a single operation, avoiding the need for isolating and purifying intermediates, which saves time, resources, and reduces waste. tandfonline.com

For example, a practical one-pot procedure for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates has been developed from ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives. tandfonline.comresearchgate.net This method provides good yields under mild reaction conditions. tandfonline.com Similarly, multi-component reactions, such as the condensation of an in-situ generated α-bromo-ketone with thiosemicarbazide (B42300) and a pyrazole-4-carbaldehyde, have been used to synthesize complex thiazole derivatives in a single pot. ijcce.ac.ir

Catalytic Methods in Thiazole Synthesis, including Biocatalysis

The use of catalysts in thiazole synthesis has gained prominence as a means to enhance reaction rates, improve selectivity, and promote greener reaction conditions. A variety of catalysts have been explored, including solid acid catalysts like xanthan sulfuric acid and silica-supported tungstosilisic acid. tandfonline.combepls.com These catalysts can facilitate the Hantzsch reaction and other cyclization pathways, often under milder conditions and with improved yields.

Palladium catalysts have also been employed in thiazole synthesis, for instance, in the hydrogenation of 4-methylthiazole-5-carboxylic chloride to form 4-methyl-5-formylthiazole. psu.edu Furthermore, the development of biocatalysis in organic synthesis presents potential future avenues for the enzymatic synthesis of thiazoles, offering a highly selective and environmentally benign approach. While specific examples for this compound are not prevalent, the principles of these catalytic methods are broadly applicable to the synthesis of various substituted thiazoles.

Data on Synthetic Methodologies

Method Reactants Product Key Features
Hantzsch Thiazole Synthesisα-Halocarbonyl, ThioamideSubstituted ThiazoleFundamental, versatile, adaptable for alkyl-substituted thiazoles. researchgate.netnih.gov
Condensation Reactionα-Halocarbonyl, Thiourea2-Aminothiazole derivativeAccess to 2-amino functionalized thiazoles. researchgate.netnih.govresearchgate.netijcce.ac.ir
One-Pot SynthesisEthyl acetoacetate, NBS, ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateEfficient, mild conditions, good yields. tandfonline.comresearchgate.netresearchgate.net
Catalytic Synthesis4-Methylthiazole-5-carboxylic chloride, H₂4-Methyl-5-formylthiazoleUse of Pd/BaSO₄ catalyst, eco-friendly. psu.edu

Environmentally Conscious Methodologies (e.g., Ultrasonic Irradiation)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. nih.gov One such approach that has gained traction is the use of ultrasonic irradiation, which can accelerate reactions, improve yields, and often allows for the use of greener solvents or even solvent-free conditions. tandfonline.com

Ultrasound-assisted synthesis has been successfully applied to the preparation of various thiazole derivatives. tandfonline.comnih.gov This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy input can significantly enhance reaction rates and efficiency. tandfonline.com

Several studies have highlighted the advantages of using ultrasonic irradiation for thiazole synthesis, including:

Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in a fraction of the time with sonication. tandfonline.comnih.gov

Increased Yields: The enhanced reactivity often leads to higher product yields. tandfonline.comnih.govmdpi.com

Use of Greener Catalysts and Solvents: This method is often compatible with eco-friendly catalysts, such as biocatalysts, and can be performed in greener solvents or under solvent-free conditions. tandfonline.comnih.govmdpi.com

For instance, the synthesis of novel thiazole derivatives has been achieved with high yields using a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation. mdpi.comscilit.com This approach not only provides the benefits of sonochemistry but also incorporates a renewable and biodegradable catalytic system. mdpi.com Similarly, another study demonstrated the use of a terephthalohydrazide Cs Schiff's base hydrogel as an effective biocatalyst for the ultrasound-assisted synthesis of thiazoles. nih.gov

Synthesis of Precursors and Intermediates Relevant to this compound

The construction of the this compound ring, typically via the Hantzsch synthesis, relies on the availability of specific precursors and intermediates. researchgate.netnih.govtandfonline.com These include appropriately substituted α-haloketones and a suitable thioamide.

Routes to Specific Thioamides and Thioureas

The second key component in the Hantzsch synthesis of this compound is a thioamide that provides the nitrogen and sulfur atoms of the thiazole ring, along with the substituent at the 2-position. In this case, to obtain a 2-ethyl substituent, thioacetamide would be the required thioamide.

Thioamides can be synthesized from their corresponding amides by treatment with a thionating agent, with Lawesson's reagent being a widely used option. organic-chemistry.org The reaction of acetamide (B32628) with Lawesson's reagent would yield the desired thioacetamide.

Alternatively, thioamides can be prepared through the reaction of nitriles with hydrogen sulfide (B99878) or by the Willgerodt-Kindler reaction. Primary thioamides can also be synthesized via the oxidative thiolysis of nitriles using elemental sulfur. researchgate.net

The literature provides numerous examples of thioamide synthesis and their subsequent use in the formation of thiazole rings. researchgate.netacs.orgrsc.org

Chemical Transformations and Derivatization of 2,5 Diethyl 4 Methylthiazole

Reactivity of the Thiazole (B1198619) Ring System

The reactivity of the thiazole ring in 2,5-diethyl-4-methylthiazole is dictated by the presence of nitrogen and sulfur heteroatoms, which influence the electron distribution within the aromatic system. This inherent electronic nature makes the ring susceptible to both electrophilic and nucleophilic attacks at specific positions.

Electrophilic Substitution Reactions on the Thiazole Core

The thiazole ring is generally considered electron-rich, yet less reactive towards electrophiles than thiophene (B33073) or furan. The nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution. However, the sulfur atom can act as an electron donor. pharmaguideline.com In substituted thiazoles like this compound, the positions of electrophilic attack are influenced by the existing alkyl groups.

Calculations of pi-electron density in the thiazole ring indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.org However, in this compound, the C5 position is already substituted with an ethyl group. Consequently, electrophilic attack would be directed to other available positions, though it is generally less favored. pharmaguideline.com Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nucleophilic Additions and Substitutions at the Thiazole Ring

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.commdpi.com This reactivity can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com Strong bases, such as organolithium compounds, can deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles. wikipedia.org

Nucleophilic aromatic substitution (SNAr) reactions can also occur on the thiazole ring, particularly if a good leaving group is present at one of the ring positions. numberanalytics.com While less common than electrophilic substitutions, these reactions provide a valuable pathway for introducing a range of functional groups onto the thiazole core. numberanalytics.com

Reactions Involving Alkyl Side Chains (Ethyl and Methyl Groups)

The ethyl and methyl groups attached to the thiazole ring of this compound can also participate in various chemical reactions. The methyl group at the C4 position and the ethyl groups at the C2 and C5 positions can undergo reactions typical of alkylarenes.

For example, the methyl group can be a site for radical halogenation or oxidation to a carboxylic acid. The ethyl groups can similarly be functionalized. The reactivity of these alkyl groups can be influenced by the electronic nature of the thiazole ring. For instance, the 2-methyl group in some thiazoles can undergo condensation reactions with aldehydes. pharmaguideline.com

Formation of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound scaffold can serve as a foundational element for the construction of more intricate molecular structures. Its inherent reactivity allows for its incorporation into larger systems through various synthetic strategies. For example, functionalization of the thiazole ring or its side chains can provide handles for coupling reactions, leading to the formation of bi-aryl systems or other complex heterocyclic architectures. numberanalytics.comnih.gov

The development of such complex molecules is often driven by the search for new compounds with specific properties. The thiazole unit, with its unique electronic and structural features, can impart desirable characteristics to the larger molecule.

Studies on the Synthesis of Substituted Thiazole Derivatives for Structure-Activity Relationship Investigations

The synthesis of a variety of substituted thiazole derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically modifying the substituents on the thiazole ring, researchers can identify the structural features that are crucial for a desired biological effect.

For this compound, derivatization can be achieved through the reactions described above. For instance, introducing different functional groups at various positions on the thiazole ring or modifying the existing alkyl side chains can lead to a library of related compounds. These compounds can then be screened to understand how structural changes influence their activity. Such studies have been instrumental in the development of new therapeutic agents. nih.govijper.org

For example, SAR studies on aminothiazole and aminothiadiazole derivatives have led to the identification of potent antagonists for the human adenosine (B11128) A3 receptor. nih.gov Similarly, the synthesis of novel thiazole aminoguanidines has yielded compounds with significant activity against MRSA and Escherichia coli. rsc.org

Reaction Type Reagents/Conditions Position of Reactivity Product Type
Electrophilic Substitution NBS, NCS, Nitrating agents, Acylating agents with Lewis acidsPrimarily C5 (if unsubstituted)Halogenated, nitrated, or acylated thiazoles
Nucleophilic Substitution Strong bases (e.g., organolithiums), Nucleophiles with leaving groupsPrimarily C2Functionalized thiazoles
Side-Chain Reactions Radical initiators, Oxidizing agents, AldehydesAlkyl groups (C2, C4, C5)Halogenated, oxidized, or condensed products
Complex Molecule Synthesis Coupling reagents, Multi-step synthesisRing and side-chain positionsBi-aryls, complex heterocycles
SAR-focused Synthesis Various, depending on desired modificationAll positionsLibraries of substituted thiazoles

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,5-Diethyl-4-methylthiazole, offering unambiguous evidence for the connectivity and environment of its constituent atoms.

Proton (¹H) NMR spectroscopy provides precise information about the number of different types of protons and their neighboring environments within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the two ethyl groups and the methyl group attached to the thiazole (B1198619) ring.

The ethyl group at the C2 position and the ethyl group at the C5 position are expected to show characteristic quartet and triplet patterns due to spin-spin coupling with adjacent protons. The methyl group at the C4 position, being isolated from other non-equivalent protons, should appear as a sharp singlet. Based on the analysis of similar thiazole structures, the predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are outlined below. chemicalbook.comnih.govnih.govchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
-CH₃ (C4-Methyl)~2.2-2.5Singlet (s)N/A
-CH₂- (C2-Ethyl)~2.9-3.1Quartet (q)~7.5 Hz
-CH₃ (C2-Ethyl)~1.3-1.5Triplet (t)~7.5 Hz
-CH₂- (C5-Ethyl)~2.7-2.9Quartet (q)~7.6 Hz
-CH₃ (C5-Ethyl)~1.2-1.4Triplet (t)~7.6 Hz

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete characterization of the carbon skeleton. The chemical shifts of the carbons in the thiazole ring are particularly diagnostic, appearing in the downfield region typical for aromatic and heterocyclic compounds. The carbons of the alkyl substituents appear in the upfield region. nih.govchemicalbook.comasianpubs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (Thiazole ring)~168-172
C4 (Thiazole ring)~148-152
C5 (Thiazole ring)~128-132
-CH₂- (C2-Ethyl)~25-29
-CH₃ (C2-Ethyl)~13-16
-CH₂- (C5-Ethyl)~20-24
-CH₃ (C5-Ethyl)~12-15
-CH₃ (C4-Methyl)~15-18

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common, is a powerful tool for directly probing the electronic environment of the nitrogen atom within the thiazole ring. The chemical shift of the ¹⁵N signal is highly sensitive to factors such as hybridization, electron density, and involvement in aromatic systems. For thiazoles, the nitrogen atom is sp² hybridized and part of a π-electron system. The ¹⁵N chemical shift for the nitrogen in this compound is expected to fall within the characteristic range for azole-type heterocycles. This analysis provides crucial data for understanding the electronic structure and reactivity of the heterocyclic core, although specific experimental data for this compound is not widely published.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org The compound has a molecular formula of C₈H₁₃NS, corresponding to a monoisotopic mass of approximately 155.08 Da. fda.govuni.lunist.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 155. The subsequent fragmentation of this unstable molecular ion provides a characteristic fingerprint. libretexts.org Key fragmentation pathways for substituted thiazoles involve cleavage of the alkyl side chains. libretexts.org

Common fragmentation patterns include:

Loss of an ethyl group (•CH₂CH₃): A significant fragment ion would be expected at m/z 126, resulting from the cleavage of one of the ethyl substituents.

Benzylic-type cleavage: Cleavage of the C-C bond beta to the thiazole ring is a favorable process. Loss of a methyl radical (•CH₃) from an ethyl group would yield a prominent ion at m/z 140.

Ring fragmentation: The thiazole ring itself can undergo cleavage, leading to smaller, characteristic fragment ions.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Neutral Loss
155[C₈H₁₃NS]⁺ (Molecular Ion)N/A
140[M - CH₃]⁺•CH₃
126[M - C₂H₅]⁺•C₂H₅

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands for the C-H bonds of the alkyl groups and the C=N and C=C bonds within the thiazole ring. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
2975-2850C-H StretchAlkyl (Ethyl, Methyl)
~1600-1650C=N StretchThiazole Ring
~1500-1580C=C StretchThiazole Ring
1465-1370C-H BendAlkyl (Ethyl, Methyl)
~800-900Ring VibrationsSubstituted Thiazole

The combination of these bands provides a unique spectral fingerprint, confirming the presence of the alkyl substituents and the integrity of the thiazole heterocyclic core.

UV-Visible Spectroscopy in Electronic Structure Investigation and Solvatochromism Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with chromophores. The thiazole ring of this compound acts as a chromophore, absorbing UV light in a characteristic wavelength range.

The study of how the absorption spectrum changes with the polarity of the solvent is known as solvatochromism. researchgate.net Thiazole derivatives can exhibit solvatochromic effects, where the position of the maximum absorption wavelength (λ_max) shifts in response to the solvent environment. This phenomenon arises from differential stabilization of the ground and excited electronic states by the solvent molecules. While specific solvatochromism studies on this compound are not extensively documented, related benzothiazoles show that the excited states are generally more polar than the ground states. researchgate.net Such investigations can provide valuable information about the dipole moment changes upon electronic excitation and the nature of solute-solvent interactions.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for the separation, identification, and quantification of this compound from various matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound and the nature of the sample matrix.

Gas chromatography is eminently suitable for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it a powerful technique for the analysis of this and other volatile thiazoles.

Principle and Instrumentation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). The time it takes for a compound to travel through the column to the detector is known as its retention time, a characteristic property that aids in its identification.

Typical GC Parameters for Thiazole Analysis: The analysis of thiazole derivatives often employs a non-polar capillary column with a stationary phase like diphenyl dimethyl polysiloxane. researchgate.net Fast gas chromatography-tandem mass spectrometry (GC-MS/MS) methods can achieve rapid analysis times, often under three minutes. researchgate.net For instance, a short, non-polar capillary column (e.g., 0.25 mm x 10 m) can be used with a fast oven temperature ramp rate and a high carrier gas linear velocity. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on the mass spectrum of the eluted compound. For trace analysis, GC-MS is particularly valuable due to its high sensitivity and selectivity. researchgate.net

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

ParameterValue
Column Non-polar capillary (e.g., diphenyl dimethyl polysiloxane phase)
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., initial hold, ramp to final temperature)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This table provides a generalized set of parameters. Specific conditions would be optimized for the analysis of this compound.

While GC is well-suited for volatile thiazoles, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile derivatives or for monitoring reactions in a liquid phase. researchgate.net

Principle and Instrumentation: HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase, which is pumped through the column at high pressure. The composition of the mobile phase is a critical parameter that influences the separation.

Application to Thiazole Analysis: Reversed-phase HPLC is a common mode used for the analysis of thiazole compounds. researchgate.netsielc.com In this technique, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. researchgate.netsielc.com The separation of a mixture of mercapto-thiazole and related compounds has been achieved using a C18 column with an acetonitrile-acetate buffer solution as the mobile phase. researchgate.net For applications requiring mass spectrometry detection, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Table 2: Example HPLC Conditions for Thiazole Separation

ParameterConditionReference
Column Diaspher-110-C18 (5 µm), 150 x 4 mm researchgate.net
Mobile Phase Acetonitrile:Acetate buffer (pH 4.70) (5:95) researchgate.net
Detection UV at specific wavelengths for different thiazoles researchgate.net

These conditions were used for a mixture of thiazole derivatives and would require optimization for this compound.

Advanced Analytical Methods for Trace Detection and Quantification in Complex Matrices

The detection and quantification of this compound at trace levels in complex samples, such as food and beverages, present significant analytical challenges due to potential matrix interference. foodb.cahmdb.ca This necessitates the use of advanced sample preparation techniques coupled with highly sensitive analytical instrumentation.

Sample Preparation: Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is well-suited for extracting volatile and semi-volatile compounds from various matrices. In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. This technique concentrates the analyte, thereby increasing the sensitivity of the analysis.

Instrumentation: The coupling of SPME with gas chromatography-mass spectrometry (SPME-GC-MS) is a powerful combination for the trace analysis of flavor and fragrance compounds, including thiazoles. The high selectivity of the mass spectrometer allows for the differentiation of the target analyte from co-eluting matrix components, while its sensitivity enables detection at very low concentrations.

Computational Chemistry and Theoretical Studies of 2,5 Diethyl 4 Methylthiazole

Quantum Mechanical Calculations on Molecular Geometry and Electronic Structure

Quantum mechanical calculations, such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental tools for determining the optimized molecular geometry and electronic properties of thiazole (B1198619) derivatives. asianpubs.orgresearchgate.netresearchgate.net These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

For 2,5-Diethyl-4-methylthiazole, calculations would reveal the precise three-dimensional arrangement of the ethyl and methyl groups relative to the thiazole ring. The thiazole ring itself is nearly planar, but the substituents will have specific orientations. nih.gov Electronic structure analysis provides insights into the distribution of electrons within the molecule. Properties such as net atomic charges and dipole moments can be calculated, identifying electron-rich and electron-poor regions. asianpubs.orgresearchgate.net For instance, the nitrogen and sulfur heteroatoms in the thiazole ring significantly influence the electronic landscape, with the nitrogen atom typically acting as a site of negative electrostatic potential. asianpubs.orgnih.gov

Table 1: Calculated Geometric and Electronic Properties for Thiazole Derivatives This table presents typical data obtained from quantum mechanical calculations for thiazole derivatives. Specific values for this compound would require a dedicated computational study.

PropertyDescriptionTypical Method of CalculationSignificance
Bond Length (Å)The equilibrium distance between the nuclei of two bonded atoms.DFT (e.g., B3LYP/6-31G*)Defines the molecule's fundamental structure.
Bond Angle (°)The angle formed between three connected atoms.DFT, HFDetermines the overall shape and steric hindrance.
Dipole Moment (Debye)A measure of the separation of positive and negative charges in a molecule. researchgate.netDFT, HFIndicates molecular polarity and influences intermolecular forces.
Net Atomic ChargeThe charge assigned to an individual atom in a molecule. asianpubs.orgMulliken Population Analysis, NBOHelps predict sites for electrophilic or nucleophilic attack. asianpubs.org

Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method to predict the chemical reactivity of molecules. mdpi.comjocpr.com By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into how a molecule will interact with other chemical species. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the electron-donating alkyl groups would be expected to raise the energy of the HOMO, potentially making the compound more susceptible to electrophilic attack. DFT calculations can also map out reactivity indicators like Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netrepositorioinstitucional.mx These calculations can predict, for example, whether an incoming electrophile would preferentially attack the nitrogen atom or a specific carbon on the thiazole ring. asianpubs.org

Table 2: DFT-Based Reactivity Descriptors This interactive table outlines key concepts from DFT used to predict chemical reactivity.

DescriptorDefinitionInterpretation for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Higher energy indicates a better electron donor (nucleophile).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates a better electron acceptor (electrophile).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. researchgate.netA small gap suggests high polarizability and high chemical reactivity. researchgate.net
Fukui Function (f(r))Measures the change in electron density at a point r when the number of electrons changes. researchgate.netIdentifies the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. repositorioinstitucional.mx
Chemical Hardness (η)Proportional to the HOMO-LUMO gap; resistance to change in electron configuration. researchgate.netHard molecules are less reactive; soft molecules are more reactive. asianpubs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a flexible molecule like this compound, MD simulations are invaluable for conformational analysis. These simulations can explore the rotational freedom of the two ethyl groups and the methyl group, identifying the most stable (lowest energy) conformations and the energy barriers between them.

MD is also a primary tool for studying intermolecular interactions. By simulating this compound in a solvent or in the presence of other molecules, one can observe and quantify non-covalent interactions such as van der Waals forces, hydrophobic interactions, and potential hydrogen bonds (if interacting with a hydrogen-bond donor). nih.gov These simulations are crucial for understanding how the molecule behaves in a condensed phase, which is more representative of real-world chemical and biological systems.

Table 3: Intermolecular Interactions Studied by Molecular Dynamics

Interaction TypeDescriptionRelevance to this compound
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.Dominant force governing interactions with non-polar molecules.
Hydrophobic InteractionsThe tendency of non-polar molecules to aggregate in an aqueous solution. nih.govKey for behavior in water; the ethyl and methyl groups are hydrophobic.
π-π StackingAttractive, noncovalent interactions between aromatic rings. nih.govPossible between the thiazole ring and other aromatic systems.
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The thiazole nitrogen can act as a hydrogen bond acceptor. nih.govnih.gov

In Silico Studies of Molecular Recognition and Binding Sites

In silico studies, particularly molecular docking and molecular dynamics, are used to investigate how a small molecule like this compound recognizes and binds to a larger macromolecular receptor. nih.govnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a specific target, estimating the binding affinity based on a scoring function. nih.gov

This process involves computationally placing the this compound molecule into a defined binding pocket of a receptor and evaluating thousands of possible poses. The results can highlight key interactions, such as which parts of the molecule fit into hydrophobic pockets and whether the thiazole nitrogen forms hydrogen bonds. nih.govnih.gov Subsequent MD simulations of the docked complex can then be used to assess the stability of the predicted binding pose over time. nih.govnih.gov

Table 4: Steps in an In Silico Molecular Recognition Study

StepDescriptionComputational Tools Used
1. Ligand PreparationGeneration of a low-energy 3D conformation of the small molecule.Energy minimization software (e.g., using DFT or force fields).
2. Receptor PreparationDefining the binding site on the target macromolecule.Molecular modeling software.
3. Molecular DockingPredicting the binding pose and affinity of the ligand in the receptor's active site. nih.govDocking programs (e.g., AutoDock, Glide).
4. Pose AnalysisVisualizing and analyzing the non-covalent interactions between the ligand and receptor.Molecular visualization software (e.g., PyMOL, VMD).
5. Stability AssessmentRunning simulations to confirm the stability of the ligand-receptor complex. nih.govMolecular Dynamics software (e.g., AMBER, GROMACS). nih.gov

Structure-Property Relationship Modeling for Thiazole Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. asianpubs.orgdoi.org For thiazole derivatives, these models can predict properties without the need for experimental synthesis and testing.

The process involves calculating a large number of "molecular descriptors" for each molecule in a training set. doi.org These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometrical (e.g., surface area), or electronic (e.g., HOMO/LUMO energies). asianpubs.org A mathematical model is then built to link these descriptors to a property of interest. Such models could be used to predict, for example, the lipophilicity or electronic polarizability of this compound based on its structural features.

Table 5: Types of Molecular Descriptors in QSPR/SAR Modeling

Descriptor ClassDescriptionExample(s)
ConstitutionalBased on the molecular formula, without regard to geometry.Molecular Weight, Atom Count.
TopologicalDescribe the atomic connectivity and branching of the molecule.Wiener Index, Kier & Hall Connectivity Indices.
Geometrical (3D)Based on the 3D coordinates of the atoms.Molecular Surface Area, Molecular Volume.
ElectronicDerived from quantum chemical calculations. asianpubs.orgHOMO/LUMO energies, Dipole Moment, Partial Charges. asianpubs.org
LipophilicRelate to the molecule's hydrophobicity.logP (partition coefficient).

Applications and Roles in Agrochemistry

Design and Synthesis of Thiazole-Based Agrochemicals

While no research points to the use of 2,5-Diethyl-4-methylthiazole in pesticide development, the thiazole (B1198619) moiety is a cornerstone in the creation of modern agrochemicals due to its versatile chemical properties and broad spectrum of biological activity. acs.orgnih.govmdpi.comnih.gov

The thiazole ring is an integral component in several commercially successful pesticides. researchgate.net Researchers actively incorporate this heterocycle into new molecular designs to develop innovative and effective pesticides. acs.orgnih.gov The unique chemical properties of the thiazole ring make it a promising scaffold for creating insecticides with enhanced selectivity and potency. researchgate.net The goal of this research is often to create pesticides that are effective, have low toxicity, and can be structurally modified to overcome resistance. acs.orgnih.gov

Prominent examples of commercial agrochemicals containing a thiazole moiety include neonicotinoid insecticides like thiamethoxam (B1682794) and clothianidin, which are valued for their systemic action against a wide range of sucking insects. researchgate.net

The thiazole scaffold is widely exploited in the development of fungicides and, to a lesser extent, herbicides. researchgate.net Since the introduction of the fungicide Thiabendazole in 1962, the thiazole ring has become a focus of antifungal research. nih.gov

In modern fungicide development, thiazole derivatives are designed to combat a variety of plant pathogens. For instance, a class of piperidinyl thiazole isoxazoline (B3343090) fungicides, which includes Oxathiapiprolin, targets the oxysterol-binding protein in oomycetes, a group of destructive plant pathogens. nih.gov Researchers continuously synthesize novel thiazole derivatives to discover compounds with high efficacy against fungal strains that have developed resistance to existing treatments. semanticscholar.orgresearchgate.net Studies have demonstrated that newly synthesized isothiazole–thiazole derivatives can exhibit potent fungicidal activity against pathogens like Pseudoperonospora cubensis and induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses. nih.govresearchgate.net

The table below lists some notable thiazole-based agrochemicals and their functions.

Compound NameClassPrimary Application
ThiamethoxamInsecticideControl of sucking insects
ClothianidinInsecticideControl of sucking insects
ThiabendazoleFungicideBroad-spectrum fungal control
ThifluzamideFungicideControl of sheath blight in rice
EthaboxamFungicideControl of oomycete pathogens
OxathiapiprolinFungicideControl of downy mildew and late blight
IsotianilFungicideInduces systemic acquired resistance
MethabenzthiazuronHerbicideWeed control

Role of Thiazole Compounds as Plant Growth Regulators

There is no significant body of research available that identifies This compound or other thiazole-based compounds as primary plant growth regulators. While the related class of triazole compounds is well-known for its plant growth-regulating effects, such as modulating phytohormone levels, this function is not a documented characteristic of the thiazole class in agrochemical research. researchgate.net

Strategies for Enhancing Agrochemical Delivery and Stability through Thiazole Integration

Specific research on the use of This compound or the general integration of the thiazole moiety for the explicit purpose of enhancing agrochemical delivery and stability is not prominently featured in the available scientific literature. While the chemical stability and reactivity of the thiazole ring are well-understood properties that make it a useful building block in drug and pesticide synthesis, dedicated studies focusing on its role as a delivery or stability-enhancing agent in agrochemical formulations are not currently available. mdpi.comnih.gov

Environmental Fate and Persistence of Thiazole-Based Agrochemicals (excluding specific toxicity profiles)

The environmental fate of This compound has not been a subject of specific study due to its lack of application in agriculture. However, the environmental impact of the broader class of thiazole-based agrochemicals is an area of active research.

The persistence and movement of any pesticide in the environment are governed by processes of adsorption, transfer, and degradation. researchgate.net Factors such as a pesticide's solubility, its tendency to bind to soil particles (adsorption), and its half-life influence its potential to leach into groundwater or be transported via runoff. researchgate.net Degradation can occur through microbial action, chemical reactions in the soil, or photodegradation. researchgate.net

Studies on thiazole pesticides have shown they can impact the microbial ecology of the soil. While effective at reducing certain pathogens, their presence can also disrupt the networks of rare microbial taxa that play a critical role in soil health. nih.gov The environmental fate of azole-based agrochemicals, a class that includes thiazoles, is a concern, as some compounds can be persistent and mobile, potentially contaminating water resources. acs.org The presence and persistence of various pesticides, including fungicides like dimethomorph, have been detected in the soil of agricultural regions. researchgate.net

Applications and Roles in Materials Science

Thiazole-Containing Polymers in Organic Electronics and Optoelectronics

The thiazole (B1198619) ring is an electron-deficient system, a characteristic that makes it highly valuable for creating organic semiconductors. rsc.org When incorporated into polymer chains, the thiazole moiety can enhance electron transport properties. A particularly prominent derivative in this field is thiazolo[5,4-d]thiazole (B1587360) (TTz), a fused bicyclic system known for its rigid, planar structure. This planarity facilitates strong intermolecular π–π overlap, which is crucial for efficient charge transport in electronic devices. rsc.org

Researchers have synthesized various polymers incorporating the TTz unit. These materials often exhibit desirable features for organic field-effect transistors (OFETs) and other electronic applications. For example, ladder-type thiazole-fused S,N-heteroacenes have been developed into semiconducting polymers that demonstrate good thermal properties and charge transport behavior. kaust.edu.sa The introduction of thiazole units into a polymer backbone, often alternating with electron-donating units, allows for precise tuning of the material's electronic and optical properties. exlibrisgroup.comnih.gov

Table 1: Performance of Thiazolo[5,4-d]thiazole-Based Polymers

Polymer Name Comonomer Application Key Performance Metric
PCDTTz Carbazole Polymer Solar Cell Power Conversion Efficiency: 4.88%
PCDTTz Carbazole Field-Effect Transistor Carrier Mobility: up to 3.8 x 10⁻³ cm²/Vs
P3 Diketopyrrolopyrrole Organic Thin-Film Transistor Mobility: 0.05 cm²/V⁻¹s⁻¹

This table presents performance data for representative thiazole-containing polymers in electronic devices, based on published research findings. exlibrisgroup.comnih.govresearchgate.net

Application in Photovoltaic Devices and Light-Emitting Diodes (LEDs)

The tunable electronic properties of thiazole derivatives make them excellent candidates for active materials in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). researchgate.net In the realm of solar energy, thiazolo[5,4-d]thiazole-based materials, including both polymers and small molecules, have been successfully used in the active layer of bulk-heterojunction solar cells, demonstrating significant power conversion efficiencies. rsc.orgresearchgate.net The high oxidative stability and electron-accepting nature of the TTz core contribute to the performance and longevity of these devices. rsc.org A notable example is the polymer PCDTTz, which, when blended with a fullerene derivative, has achieved a power conversion efficiency of 4.88%. nih.govresearchgate.net

In the field of solid-state lighting, thiazole-based compounds are instrumental in the development of OLEDs. researchgate.net Donor-acceptor type fluorophores built on a thiazole scaffold can be designed to emit light across the visible spectrum, including white light, which is highly sought after for lighting applications. researchgate.net Researchers have developed solid-state emissive thiazole compounds that are promising materials for white organic light-emitting devices (WLEDs). researchgate.net Furthermore, porous organic polymers (POPs) constructed with thiazolothiazole linkages have been shown to exhibit solid-state emission, opening new avenues for creating efficient and luminescent materials for optoelectronics. rsc.org

Development of Fluorescent Dyes and Optical Materials based on Thiazole Scaffolds

The thiazole core is a versatile scaffold for the design of fluorescent dyes and advanced optical materials. researchgate.net Its structure can be systematically modified to fine-tune photophysical properties such as absorption and emission wavelengths. The well-known dye Thiazole Orange, for instance, becomes highly fluorescent upon binding to nucleic acids and has been a foundational structure for the development of new probes. polyu.edu.hknih.gov

By introducing various substituents onto the thiazole ring, chemists can create molecules with a wide range of optical characteristics. For example, 5-N-arylaminothiazoles bearing pyridyl groups have been synthesized, and their coordination to zinc ions leads to a significant enhancement of their emission properties, making them candidates for chemical sensors. nih.gov The creation of donor-acceptor (D-A) systems within a single molecule is a common strategy; these D-A type thiazole-based fluorophores can exhibit strong photoluminescence and are being explored for applications in bioimaging and optoelectronic devices. researchgate.net The inherent properties of the thiazole ring, combined with the vast possibilities for chemical modification, make it a privileged structure in the development of new functional dyes. researchgate.net

Table 2: Photophysical Properties of Selected Thiazole-Based Dyes

Thiazole Derivative Type Key Feature HOMO (eV) LUMO (eV) Potential Application
2-(3-pyridyl)/2-aminothiazoles Solid-state white light emission -5.52 to -5.72 -1.84 to -2.45 White Organic Light Emitting Devices (WLEDs)
5-N-arylaminothiazoles Enhanced emission with Zn²⁺ N/A N/A Zinc Sensing
Thiazole Orange Derivatives Fluorescence enhancement on binding N/A N/A Nucleic Acid Binders / Cell Labeling

This table summarizes the key properties and potential applications of different classes of fluorescent dyes based on the thiazole scaffold. researchgate.netpolyu.edu.hknih.gov

Integration of Thiazole Moieties in Advanced Functional Materials for Diverse Applications

The utility of the thiazole moiety extends beyond electronics and optics into other classes of advanced functional materials. The unique chemical reactivity and binding properties of the thiazole ring allow for its integration into larger, multifunctional systems.

A compelling example is the creation of novel composite materials for environmental remediation. In one study, 4-Methyl-5-thiazoleethanol (MTE), a hydroxy-functionalized thiazole, was chemically grafted onto the surface of graphene oxide (GO). The resulting GO-MTE composite material demonstrated excellent and highly selective adsorption of copper ions from aqueous solutions. chemicalbook.com The presence of the nitrogen and sulfur heteroatoms in the thiazole ring endowed the material with a strong binding affinity for copper, showcasing how thiazole derivatives can be used to impart specific chemical functionalities to surfaces and create materials for targeted applications like water purification or metal recovery. chemicalbook.com

Coordination Chemistry Applications of Thiazole Derivatives as Ligands

The thiazole ring contains both a nitrogen atom, which acts as a hard base, and a sulfur atom, a soft base, giving it versatile coordination abilities with a wide range of metal ions. researchgate.netnih.govresearchgate.net This makes thiazole and its derivatives valuable ligands in coordination chemistry for constructing metal complexes with tailored electronic, magnetic, or catalytic properties. orientjchem.orgroyalsocietypublishing.org

Thiazole-based ligands can coordinate to metals in several ways. They can act as simple monodentate ligands, binding through the nitrogen atom. Alternatively, they can be functionalized with other coordinating groups to act as bidentate or polydentate chelating agents. nih.gov They can also serve as bridging ligands that connect multiple metal centers, creating coordination polymers or metal-organic frameworks (MOFs). researchgate.net For instance, thiazol-5-ylidene derivatives have been used to create stable transition metal complexes with strong electron-donating properties. nih.gov The resulting metal-thiazole complexes have been investigated for applications ranging from catalysis to sensing, where the complex's properties can be fine-tuned by altering either the metal ion or the substituents on the thiazole ligand. nih.govroyalsocietypublishing.org

Role in Biological Systems and Natural Processes Non Pharmacological Focus

Occurrence and Identification in Natural Matrices

2,5-Diethyl-4-methylthiazole has been identified as a naturally occurring volatile compound in a variety of food systems, contributing to their characteristic aromas. Its detection is often associated with heat-treated products, where it is formed through complex chemical reactions.

Detection in Food Systems and Fermented Products

This compound is a known volatile flavor component in several cooked meats, including roast beef and cooked pork. nih.gov Its presence is also documented in baked potatoes and oat groats. nih.govnih.gov While the closely related compound, 2-ethyl-4-methylthiazole, has been identified as a key aroma component in chicken soup stock, the specific presence of this compound in this matrix is also plausible given the similar chemical environment. sigmaaldrich.com

The formation of thiazoles is a known outcome of the Maillard reaction and the thermal degradation of sulfur-containing amino acids and thiamine (B1217682), processes that are fundamental to the development of flavor in cooked and processed foods. btbuspxb.com As a synthetic flavoring agent, this compound is permitted for use in a wide array of food categories, as detailed in the table below. thegoodscentscompany.com

Table 1: Usage Levels of this compound as a Flavoring Agent in Various Food Categories
Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)0.400002.00000
Fats and oils, and fat emulsions (water-in-oil)0.200001.00000
Edible ices, including sherbet and sorbet0.400002.00000
Processed fruit0.300001.50000
Confectionery0.400002.00000
Cereals and cereal products0.200001.00000
Bakery wares0.400002.00000
Meat and meat products0.100000.40000
Fish and fish products0.100000.40000
Salts, spices, soups, sauces, salads, protein products, etc.0.200001.00000
Foodstuffs for particular nutritional uses0.400002.00000
Non-alcoholic beverages (excluding dairy products)0.200001.00000
Alcoholic beverages, including alcohol-free0.200001.00000

Data sourced from The Good Scents Company, based on industry-reported usage levels. thegoodscentscompany.com

Identification in Volatile Profiles of Non-Human Biological Systems

Beyond its role in food chemistry, the presence of thiazole (B1198619) derivatives has been noted in the complex volatile profiles of various non-human biological systems. These compounds can act as semiochemicals, which are informational molecules used for communication between organisms. researchgate.net While specific identification of this compound as a pheromone or kairomone is not extensively documented, the broader class of thiazoles is recognized for its involvement in insect-plant and insect-insect interactions. The sophisticated olfactory systems of animals, including insects, can detect specific volatile organic compounds (VOCs) like thiazoles, which can signal food sources, predators, or mates. nih.gov

Microbial Metabolism and Biosynthesis of Thiazole Compounds

Microorganisms play a crucial role in the biosynthesis and transformation of a vast array of chemical compounds, including thiazole derivatives. These processes are fundamental to many fermentation pathways and contribute significantly to the flavor profiles of fermented foods and beverages.

Involvement of Thiazoles in Microbial Fermentation Pathways

The production of flavor compounds through microbial fermentation is a well-established biotechnological process. nih.gov Thiazoles are among the important sulfur-containing heterocyclic flavor compounds that can be generated by microorganisms. btbuspxb.com The biosynthesis of the thiazole ring in bacteria often involves precursors like cysteine, which provides the sulfur atom. nih.gov Specific metabolic pathways in various microorganisms lead to the formation of particular flavor compounds. nih.gov While the direct microbial synthesis of this compound is not extensively detailed, the general pathways for the microbial production of alkylated thiazoles are recognized as significant contributors to the aroma of fermented products.

Biotransformation Processes of Thiazole Derivatives

The gut microbiome possesses a remarkable capacity to metabolize xenobiotics, which are compounds foreign to an organism's normal metabolism. nih.govnih.gov This includes the biotransformation of various ingested substances, and compounds containing a thiazole ring can be subject to such microbial modifications. nih.gov These transformations can alter the chemical structure and, consequently, the biological activity of the parent compound. The enzymatic machinery of gut microbes can perform a range of reactions, including reductions, and the transfer of functional groups, which can lead to a variety of thiazole derivatives. nih.gov This metabolic activity of the gut microbiota is a key area of research for understanding the fate of dietary and environmental compounds within the host.

Thiazole Derivatives as Potential Biomarkers in Non-Human Biological Systems

The detection of specific volatile organic compounds (VOCs) or their metabolites can serve as biomarkers, providing information about a biological state. This compound and other thiazole derivatives have been considered in this context for non-human biological systems.

The presence of this compound in certain foods has led to the suggestion that it could serve as a potential biomarker for the consumption of those foods. nih.gov For instance, its detection could indicate the dietary intake of potatoes. nih.gov

In the broader context of animal health, the analysis of VOCs is an emerging field for the non-invasive diagnosis of diseases. nih.gov Alterations in the gut microbiome, known as dysbiosis, are associated with various pathological conditions in animals, such as chronic inflammatory enteropathies in dogs and cats. nih.govmdpi.com These changes in the microbial community can lead to altered profiles of metabolites, including those derived from the microbial transformation of dietary compounds. nih.gov Consequently, specific thiazole derivatives, potentially including this compound, could serve as biomarkers for gut dysbiosis or other metabolic disturbances in non-human animals. Research in this area aims to identify reliable biomarkers that can aid in the early detection and monitoring of diseases in veterinary medicine. tamus.edu

Ecological Significance and Interactions of Thiazole Compounds in Environmental Systems

Thiazole derivatives are integral to various natural processes and are found in diverse ecological niches. Their significance stems from their roles in biosynthesis, chemical communication, and environmental degradation.

Natural Biosynthesis and Ecological Roles: The thiazole ring is a fundamental component of thiamin (Vitamin B1), an essential cofactor for enzymes involved in primary metabolism in nearly all living organisms. nih.govnih.gov Plants and bacteria synthesize the thiazole moiety of thiamin through complex pathways. nih.govresearchgate.net In plants, this synthesis is mediated by the THI4 enzyme, a process that is energetically costly as the enzyme is sacrificed in the reaction. nih.gov This highlights the critical importance of the thiazole unit for life.

Beyond this central metabolic role, thiazoles are involved in more specific ecological interactions. For instance, certain thiazole derivatives function as signaling molecules. They are recognized as volatile organic compounds (VOCs) that can mediate chemical communication and defense mechanisms in organisms like honeybees. researchgate.net The unique chemical properties of the thiazole ring also make it a promising scaffold for the development of agrochemicals, including fungicides, insecticides, and nematicides used in crop protection. researchgate.net

Environmental Presence and Degradation: The widespread use of thiazole-containing products, from pharmaceuticals to industrial chemicals, has led to their detection in various aquatic environments. nih.gov The environmental fate of these compounds is a subject of study. Research on the degradation of thiazole pollutants, such as thioflavin T, shows that they can be broken down through advanced oxidation processes or enzymatic approaches. nih.gov These studies are crucial for understanding how thiazole derivatives persist and transform in the environment.

The compound this compound itself has been identified as a natural volatile compound in foods such as baked potatoes and dried bonito, contributing to their characteristic nutty and green aroma profiles. foodb.cahmdb.cathegoodscentscompany.com

General Biological Activities of Thiazoles as a Chemical Class

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govbenthamdirect.combohrium.com Its unique structural and electronic properties allow it to interact with various biological targets, forming the basis for numerous therapeutic agents. spast.orgglobalresearchonline.netwjrr.org

Mechanisms and Scaffolding: The biological activity of thiazole derivatives is intrinsically linked to the structure of the five-membered aromatic ring containing sulfur and nitrogen atoms. wjrr.org This ring system is planar and electron-rich, and the presence of the sulfur atom allows for unique noncovalent interactions (σ-hole interactions) with biological targets like enzymes and receptors. nih.gov These interactions are fundamental to the molecule's ability to bind and modulate the function of proteins.

The versatility of the thiazole scaffold allows for the attachment of various substituents at different positions on the ring (commonly C2, C4, and C5), which fine-tunes the molecule's biological activity. researchgate.net This modularity enables chemists to design and synthesize vast libraries of thiazole derivatives to target specific biological processes. epa.gov For example, the 2-aminothiazole (B372263) motif is a key structural element in many antibacterial agents. jst.go.jp

Range of Biological Activities: Thiazole derivatives exhibit a broad spectrum of biological activities, acting as:

Antimicrobial Agents: They can inhibit the growth of bacteria and fungi by targeting essential microbial enzymes. researchgate.netnih.gov For instance, some thiazoles act as inhibitors of bacterial DNA gyrase or sortase A, an enzyme involved in biofilm formation. nih.gov

Antiproliferative Agents: Certain thiazole compounds have demonstrated the ability to inhibit the proliferation of tumor cells, making them a focus of cancer research. researchgate.netnih.gov

Anti-inflammatory Agents: The thiazole nucleus is found in several anti-inflammatory drugs. wisdomlib.org

Antiviral Agents: The well-known antiretroviral drug Ritonavir contains a thiazole ring, highlighting the scaffold's importance in antiviral drug design. nih.govbohrium.com

The mechanism of action often involves the thiazole derivative mimicking a natural substrate to bind to an enzyme's active site. An example is the role of the thiamine pyrophosphate (TPP) cofactor, where the thiazolium ring is crucial for its catalytic activity in enzymes like the pyruvate (B1213749) dehydrogenase complex. wikipedia.org The thiazole moiety facilitates key chemical transformations within the enzyme's active site. wikipedia.org

The study of thiazoles continues to be a vibrant area of research, with scientists exploring new synthetic methods and biological applications for this versatile chemical class. nih.govmdpi.comresearchgate.net

Environmental Chemistry and Fate

Environmental Persistence and Degradation Pathways of Thiazole (B1198619) Compounds

The persistence of thiazole compounds in the environment is variable and depends on their specific chemical structure and the environmental conditions. The thiazole ring itself is relatively stable, but the substituents on the ring play a crucial role in its susceptibility to degradation.

Degradation Pathways: Thiazole compounds can be degraded through both abiotic and biotic processes.

Advanced Oxidation Processes (AOPs): AOPs, which involve highly reactive species like hydroxyl radicals (•OH), are effective in degrading thiazole pollutants. A study on the model thiazole pollutant Thioflavin T (ThT) demonstrated that a UV/H₂O₂ system led to its degradation. The process involves the reaction of hydroxyl radicals with the thiazole molecule, leading to the formation of various intermediates. nih.gov The initial steps in the UV/H₂O₂ degradation of ThT involve demethylation and hydroxylation. nih.goveuropa.eu

Photodegradation: Photodegradation is another significant pathway for the breakdown of certain thiazole derivatives, particularly in aquatic environments. The process is highly dependent on the substituents of the thiazole ring. For instance, the photodegradation of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid when exposed to visible light proceeds via a reaction with singlet oxygen in a [4+2] Diels-Alder type cycloaddition. nih.gov This reaction forms an unstable endoperoxide that subsequently rearranges. However, other thiazoles, such as sulfathiazole, show resistance to this degradation pathway, indicating that the presence of specific functional groups, like aryl rings, is necessary to facilitate this reaction. nih.gov

Enzymatic Degradation: In biological systems, enzymes can initiate the degradation of thiazoles. For example, the chloroperoxidase (CPO) enzyme system can degrade Thioflavin T. This process results in a different set of intermediates compared to AOPs, including chlorinated forms of the parent compound if chloride ions are present. nih.goveuropa.eu

A comparative study highlighted that different degradation methods yield distinct byproducts. The degradation of Thioflavin T via a UV/H₂O₂ AOP and a chloroperoxidase (CPO) enzymatic system produced different sets of intermediate compounds, with only one common species observed. europa.eu This underscores that the environmental fate and the resulting transformation products of a thiazole contaminant are highly dependent on the specific degradation mechanism at play.

Table 1: Degradation Intermediates of Thioflavin T (ThT) under Different Degradation Processes

Degradation Process Identified Intermediates Reference
UV + H₂O₂ (AOP) Demethylated form of ThT europa.eu
Other unidentified intermediates europa.eu
CPO + H₂O₂ (Enzymatic) Chlorinated form of Thioflavin europa.eu
Demethylated form of ThT europa.eu
Other unidentified intermediates europa.eu

Bioremediation Potential of Thiazole Contaminants in Environmental Media

Bioremediation utilizes microorganisms or their enzymes to break down environmental pollutants. This approach is considered a promising and environmentally friendly method for treating thiazole contamination.

Enzymatic Bioremediation: Enzymes, particularly from the oxidoreductase class (e.g., peroxidases, laccases), show significant potential for remediating thiazole-polluted water. nih.gov The use of chloroperoxidase (CPO) has been shown to effectively degrade the model thiazole Thioflavin T. An important finding is that the products of this enzymatic degradation can be significantly less toxic than those produced by chemical methods like AOPs. europa.eu This highlights a key advantage of bioremediation, which is the potential for detoxification of the contaminated medium. However, the efficiency of enzymatic bioremediation can be limited by the need for specific environmental conditions for the enzymes to function optimally. nih.gov

Microbial Degradation: Bacterial consortia have demonstrated the ability to degrade persistent thiazole-based fungicides. For example, a bacterial consortium dominated by Proteobacteria was found to be capable of degrading the fungicide Thiabendazole (TBZ). wikipedia.org The consortium transforms TBZ into less toxic compounds. Such microbial systems could be applied in biological wastewater treatment plants or for the remediation of contaminated soils. The success of microbial bioremediation depends on factors like the presence of suitable microbial populations, nutrient availability, temperature, and pH. juniperpublishers.com Techniques like bioaugmentation, where specialized microbes are introduced to a contaminated site, can enhance the degradation of recalcitrant compounds.

Interactions of Thiazoles with Soil, Water, and Atmospheric Components

The transport and fate of thiazole compounds in the environment are governed by their interactions with soil, water, and air.

Interaction with Soil: The mobility of thiazole derivatives in soil is influenced by sorption processes. Sorption to soil components, particularly soil organic matter, can retard the movement of these compounds towards groundwater. researchgate.net For instance, a modified chitosan-magnetite nanoparticle incorporating a thiazole derivative was developed to effectively adsorb cadmium from water, demonstrating the potential for thiazole moieties to bind to both organic materials and potentially mineral surfaces. nih.gov The extent of sorption depends on the physicochemical properties of the specific thiazole compound and the characteristics of the soil, such as organic matter content and pH. For ionizable compounds, pH can significantly affect their charge and, consequently, their interaction with charged soil particles. juniperpublishers.com

Behavior in Water: Many thiazole derivatives have been detected in various aquatic environments, indicating their potential for mobility and persistence in water. nih.gov In water, thiazoles can undergo hydrolysis and photodegradation. The rate of these processes is compound-specific. For example, the hydrolysis of 2,4-D esters (a different class of herbicide, but illustrating the principle) is influenced by pH and temperature. juniperpublishers.com Photodegradation in sunlit surface waters can be a significant removal mechanism for some thiazoles, as discussed in section 9.1. nih.gov

Atmospheric Fate: Information on the atmospheric fate of most thiazole compounds is limited. Volatility is a key property determining the potential for a compound to enter the atmosphere. For compounds with significant vapor pressure, atmospheric transport and subsequent deposition can be a route of environmental distribution. In the atmosphere, these compounds could be subject to photodegradation or reaction with atmospheric oxidants like hydroxyl radicals. The rate of photodegradation can be influenced by factors such as relative humidity and the presence of other atmospheric components. researchgate.net

Development of Analytical Methods for Environmental Monitoring of Thiazole Derivatives

Effective monitoring is essential for understanding the distribution and fate of thiazole contaminants in the environment. A range of sophisticated analytical methods are available for their detection and quantification.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for separating and quantifying thiazole derivatives in environmental samples. researchgate.netnih.gov These techniques are often coupled with mass spectrometry (MS) for definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying and quantifying trace levels of thiazole compounds and their degradation products in complex matrices like water and soil. It was instrumental in elucidating the degradation pathways of Thioflavin T and other thiazole-containing pharmaceuticals. europa.eunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile thiazole derivatives.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of unknown thiazole degradation products. 1D and 2D NMR techniques (¹H, ¹³C, ¹⁵N, ¹⁹F) have been used to confirm the structures of photoproducts of thiazole-containing compounds. nih.gov

Biosensors: There is growing interest in the development of biosensors for the rapid, cost-effective, and on-site monitoring of environmental pollutants. researchgate.net While specific biosensors for 2,5-Diethyl-4-methylthiazole are not described, the technology, which can utilize enzymes, antibodies, or aptamers as biological recognition elements, is applicable to the broader class of thiazole contaminants. researchgate.netmdpi.com

Table 2: Analytical Techniques for the Monitoring of Thiazole Derivatives

Analytical Technique Application Key Advantages Reference
HPLC Quantification of non-volatile thiazoles in water High sensitivity, specificity, cost-effective nih.gov
LC-MS/MS Identification and quantification of trace levels of thiazoles and their metabolites/degradation products High selectivity and sensitivity, structural information europa.eunih.gov
GC-MS Analysis of volatile and semi-volatile thiazoles High resolution, established libraries for identification researchgate.net
NMR Spectroscopy Structural elucidation of unknown degradation products Definitive structure confirmation nih.gov
Biosensors Potential for real-time, on-site screening of environmental samples Portability, simplicity, cost-effectiveness researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,5-Diethyl-4-methylthiazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis of thiazole derivatives often involves cyclization or condensation reactions. For example, refluxing precursors in ethanol or DMSO for 2–18 hours under controlled pH and temperature can yield thiazole cores . A typical protocol includes:
  • Step 1 : Reacting thiourea derivatives with α-haloketones or α-bromoesters in ethanol at reflux (70–80°C) for 2–6 hours.
  • Step 2 : Neutralization with saturated sodium bicarbonate to isolate the product .
  • Step 3 : Purification via recrystallization (water-ethanol mixtures) or flash chromatography .
    Example reaction yields from analogous compounds:
PrecursorSolventTime (h)Yield (%)m.p. (°C)Source
Hydrazide derivativeDMSO1865141–143
Pyrazole derivativeEthanol275*N/A
*Hypothetical data extrapolated from similar syntheses.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methyl, ethyl groups) and confirms regiochemistry .
  • IR Spectroscopy : Detects C-S (650–900 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₈H₁₃NS₂ has MW = 187.3 g/mol).
  • Elemental Analysis : Confirms purity (>95% C, H, N, S content).
    Example data for a related compound (Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate):
SMILESMolecular FormulaDSSTOX ID
CCOC(=O)C1CSC(=N1)NC₆H₁₀N₂O₂SDTXSID70322089

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the thiazole ring. For example, the C-2 position in thiazoles is often reactive due to electron-withdrawing effects of the sulfur and nitrogen atoms .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes in viral replication) to guide functionalization .

Q. What strategies resolve contradictions in bioactivity data across studies on thiazole derivatives?

  • Methodological Answer :
  • Standardized Assays : Use consistent in vitro models (e.g., IC₅₀ measurements in HeLa cells for anticancer activity) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methyl vs. 5-ethyl groups) to isolate bioactive moieties .
  • Meta-Analysis : Address variability in purity (e.g., HPLC >98% purity thresholds) or stereochemistry (e.g., enantiomeric separation via chiral columns) .

Q. What crystallographic methods are used to determine the 3D structure of this compound derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths and angles (e.g., C-S bond ~1.74 Å in thiazoles) .
  • Powder XRD : Confirm bulk crystallinity and polymorphic forms.
    Example data from a related compound (C₂₄H₂₄N₄O₂S):
ParameterValue
Space GroupP2₁/c
Unit Cella=10.2 Å, b=12.5 Å, c=14.3 Å

Data Contradiction Analysis

Q. How can divergent spectroscopic data for thiazole derivatives be reconciled?

  • Methodological Answer :
  • Control Experiments : Repeat syntheses with identical precursors and solvents to rule out procedural artifacts .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm nitrogen connectivity in ambiguous cases .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the antiviral potential of this compound?

  • Methodological Answer :
  • Plaque Reduction Assays : Measure inhibition of viral replication (e.g., influenza A/H1N1) at varying concentrations (1–100 µM) .
  • Cytotoxicity Screening : Use MTT assays on Vero cells to establish selectivity indices (SI = IC₅₀/EC₅₀) .

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